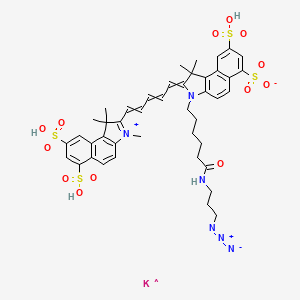
Sulfo-Cyanine5.5 azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine5.5 azide: is a water-soluble, hydrophilic fluorophore that emits in the far-red region of the spectrum. It is an analog of Cy5.5 and is known for its outstanding molar extinction coefficient, which results in bright fluorescence . The compound contains four sulfo groups that provide hydrophilicity and a negative charge, minimizing non-specific binding . The azide group in this compound can be conjugated with terminal alkynes in the presence of a copper (I) catalyst or with cycloalkynes in a copper-free strain-promoted reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfo-Cyanine5.5 azide is synthesized through a series of chemical reactions involving the introduction of sulfo groups and the azide functional group. The synthesis typically involves the following steps:
Introduction of Sulfo Groups: The cyanine dye backbone is modified to introduce sulfo groups, which enhance the water solubility and hydrophilicity of the compound.
Azide Functionalization: The azide group is introduced through a reaction with sodium azide or other azide sources.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cyanine5.5 azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes.
Copper-Free Click Chemistry: The azide group can also react with cycloalkynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Common Reagents and Conditions:
Copper (I) Catalyst: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.
Cycloalkynes: Used in SPAAC reactions for copper-free click chemistry.
Major Products:
Scientific Research Applications
Sulfo-Cyanine5.5 azide has a wide range of applications in scientific research, including:
Chemistry:
Bioconjugation: Used for labeling biomolecules such as proteins, peptides, and nucleic acids through click chemistry reactions.
Biology:
Fluorescence Imaging: Utilized in fluorescence microscopy and flow cytometry for imaging biological samples due to its bright fluorescence and far-red emission.
Cell Tracking: Employed in cell tracing and tracking studies to monitor cell movement and behavior.
Medicine:
Diagnostic Imaging: Used in near-infrared (NIR) imaging for diagnostic purposes, including tumor imaging and tracking of therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of Sulfo-Cyanine5.5 azide involves its ability to emit fluorescence upon excitation. The compound’s four sulfo groups provide hydrophilicity and a negative charge, minimizing non-specific binding and enhancing its specificity for target molecules . The azide group allows for conjugation with other molecules through click chemistry, enabling its use in various labeling and imaging applications .
Comparison with Similar Compounds
Sulfo-Cyanine5 azide: Another water-soluble, far-red emitting fluorescent dye with similar properties.
Sulfo-Cyanine7 azide: A near-infrared emitting dye used for similar applications.
Cy5.5 Maleimide: A bright, near-IR fluorescent dye used for labeling proteins and other thiol-containing molecules.
Uniqueness: Sulfo-Cyanine5.5 azide is unique due to its combination of high hydrophilicity, bright fluorescence, and the presence of an azide group that allows for versatile conjugation through click chemistry. Its far-red emission makes it particularly useful for imaging applications where minimal background fluorescence is desired .
Properties
Molecular Formula |
C43H48KN6O13S4 |
|---|---|
Molecular Weight |
1024.2 g/mol |
InChI |
InChI=1S/C43H48N6O13S4.K/c1-42(2)37(48(5)33-18-16-29-31(40(33)42)23-27(63(51,52)53)25-35(29)65(57,58)59)13-8-6-9-14-38-43(3,4)41-32-24-28(64(54,55)56)26-36(66(60,61)62)30(32)17-19-34(41)49(38)22-11-7-10-15-39(50)45-20-12-21-46-47-44;/h6,8-9,13-14,16-19,23-26H,7,10-12,15,20-22H2,1-5H3,(H4-,45,50,51,52,53,54,55,56,57,58,59,60,61,62); |
InChI Key |
OOHWEMZFAYVAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


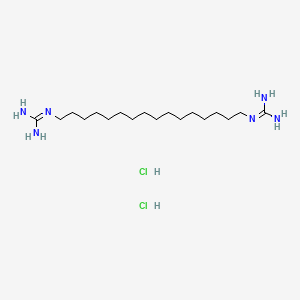
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)
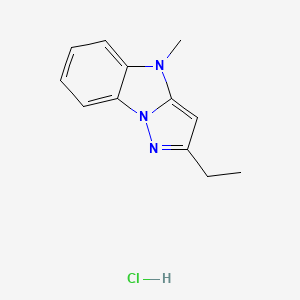

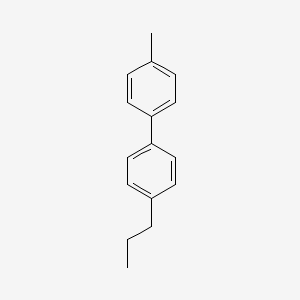
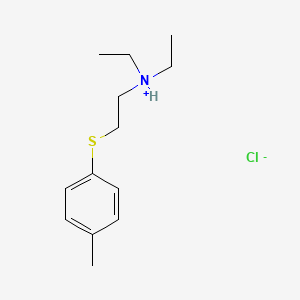
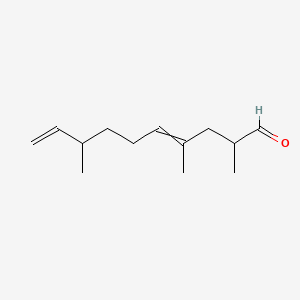
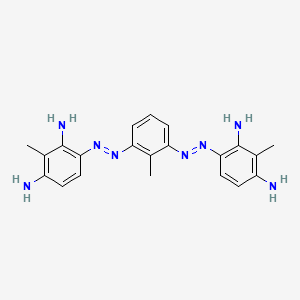
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
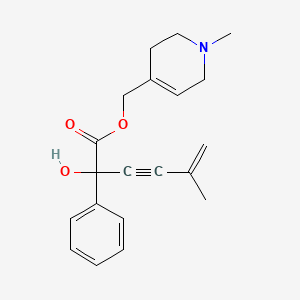
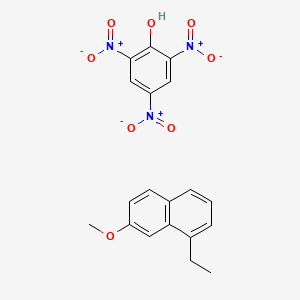
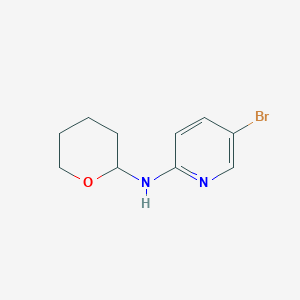
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
